molecular formula C8H9BrClO2P B12622914 Phenyl (2-bromoethyl)phosphonochloridate CAS No. 918632-27-6

Phenyl (2-bromoethyl)phosphonochloridate

Cat. No.: B12622914
CAS No.: 918632-27-6
M. Wt: 283.48 g/mol
InChI Key: NHUGZENFNIGIPP-UHFFFAOYSA-N
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Description

Phenyl (2-bromoethyl)phosphonochloridate is an organophosphorus compound that contains a phenyl group, a bromoethyl group, and a phosphonochloridate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

Phenyl (2-bromoethyl)phosphonochloridate can be synthesized through a multi-step process. One common method involves the reaction of phenylphosphonic dichloride with 2-bromoethanol in the presence of a base such as pyridine. The reaction typically proceeds under mild conditions and yields the desired product with good efficiency .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process. Additionally, the purification of the compound can be achieved through techniques such as distillation and recrystallization .

Chemical Reactions Analysis

Types of Reactions

Phenyl (2-bromoethyl)phosphonochloridate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Products: New phosphonates with various functional groups.

    Oxidation Products: Phosphonic acids and phosphonates.

    Reduction Products: Reduced phosphonates.

Scientific Research Applications

Phenyl (2-bromoethyl)phosphonochloridate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis to introduce phosphonate groups into molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.

    Medicine: Explored for its potential as a precursor to phosphonate-based drugs.

    Industry: Utilized in the production of flame retardants and plasticizers.

Mechanism of Action

The mechanism of action of phenyl (2-bromoethyl)phosphonochloridate involves the formation of reactive intermediates that can interact with various molecular targets. The bromoethyl group can undergo nucleophilic substitution, leading to the formation of new bonds with target molecules. The phosphonochloridate moiety can participate in phosphorylation reactions, modifying the activity of enzymes and other proteins .

Comparison with Similar Compounds

Similar Compounds

Biological Activity

Phenyl (2-bromoethyl)phosphonochloridate is a phosphonochloridate compound with significant biological activity, particularly in the context of its potential therapeutic applications. This article explores its synthesis, biological mechanisms, and relevant case studies that illustrate its pharmacological potential.

Chemical Structure and Synthesis

This compound is characterized by the presence of a phosphonate group, which is known for its stability and ability to mimic phosphate esters in biological systems. The synthesis typically involves the reaction of phenyl phosphonochloridate with 2-bromoethyl bromide under controlled conditions to yield the desired product.

Biological Activity

The biological activity of this compound can be attributed to its interactions with various biological molecules. Key areas of activity include:

The mechanisms through which this compound exerts its biological effects include:

  • Inhibition of Nucleic Acid Synthesis : By mimicking phosphate groups, it interferes with the normal functioning of nucleic acids.
  • Modulation of Cell Signaling : Phosphonates can influence signaling pathways by altering the phosphorylation state of proteins involved in cellular processes.
  • Induction of Apoptosis : Certain phosphonate derivatives have been shown to trigger apoptotic pathways in cancer cells, leading to cell death.

Case Studies

Several studies have explored the biological implications of phosphonate compounds similar to this compound:

  • Study on Antiviral Activity : A study demonstrated that a related phosphonate effectively inhibited the replication of herpes simplex viruses in vitro, showcasing its potential as an antiviral agent .
  • Cytotoxicity Assessment : In another investigation, various phosphonate derivatives were tested against cancer cell lines, revealing significant cytotoxic effects, particularly in aggressive cancer types. These findings suggest a promising avenue for further research into this compound's anticancer properties .

Data Table

Biological Activity Mechanism Reference
AntiviralInhibition of viral polymerases
Enzyme InhibitionInterference with nucleic acid synthesis
CytotoxicityInduction of apoptosis in cancer cells

Properties

CAS No.

918632-27-6

Molecular Formula

C8H9BrClO2P

Molecular Weight

283.48 g/mol

IUPAC Name

[2-bromoethyl(chloro)phosphoryl]oxybenzene

InChI

InChI=1S/C8H9BrClO2P/c9-6-7-13(10,11)12-8-4-2-1-3-5-8/h1-5H,6-7H2

InChI Key

NHUGZENFNIGIPP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OP(=O)(CCBr)Cl

Origin of Product

United States

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